Ibuprofen arginine

Übersicht

Beschreibung

Ibuprofen arginine is a nonsteroidal anti-inflammatory drug (NSAID) used for treating pain, fever, and inflammation .

Synthesis Analysis

Ibuprofen may be synthesized through different routes , resulting in different process impurities remaining in the drug substances and drug products . A method for preparing ibuprofen arginine salt involves mechanical stirring, reflux condensing tube in the 20L reaction flask, adding Ibuprofen BP/EP 4kg and l-arginine solid 3.36kg, adding 95% ethanol 11kg again .

Molecular Structure Analysis

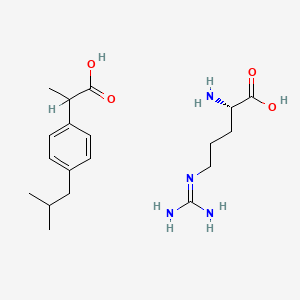

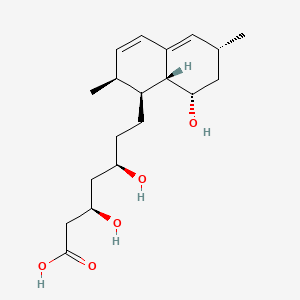

Ibuprofen arginine has a molecular formula of C19H32N4O4, an average mass of 380.482 Da, and a monoisotopic mass of 380.242371 Da . One of the key features defining the ibuprofen structure is the doubly intermolecular O–H OQC hydrogen bond in cyclic dimers as known from carboxylic acids and confirmed by X-ray analysis .

Chemical Reactions Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for determination of ibuprofen and 17 related compounds (chemical process impurities and degradation products) simultaneously . This method may be used for quality control of ibuprofen-containing substances .

Physical And Chemical Properties Analysis

Ibuprofen has a vaporization enthalpy of 89.4 ± 0.8 kJ/mol . The hydrogen bond energy, EHB = 45.0 kJ/mol, could be confirmed almost quantitatively from quantum chemical calculations of ibuprofen clusters, which also suggest dispersion interaction of similar order (Edisp = 47 kJ/mol) .

Wissenschaftliche Forschungsanwendungen

Rapid Absorption and Onset of Action

Ibuprofen arginine is designed to improve the absorption of ibuprofen, resulting in prompt absorption compared to conventional formulations. This characteristic is particularly beneficial for conditions requiring rapid pharmacologic effects, such as moderate to severe pain .

Postoperative Pain Management

Clinical trials have shown that a single dose of Ibuprofen arginine can effectively manage postoperative pain, edema, and trismus following impacted lower third molar surgery. It suggests that Ibuprofen arginine has a better anti-inflammatory effect than ibuprofen alone .

Management of Acute Mild to Moderate Pain

Ibuprofen arginine is useful for managing acute mild and moderate pain secondary to various conditions. Clinical studies have demonstrated its effective, safe, and well-tolerated profile .

Cardiovascular Safety Profile

Research indicates that Ibuprofen arginine may lack undesired cardiovascular effects. It provides an arginine source that can reverse the effects of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS), which is associated with endothelial dysfunction and cardiovascular risk .

Enhanced Anti-Inflammatory Power

The combination of ibuprofen with arginine has been shown to improve the anti-inflammatory power of ibuprofen, leading to better tissue healing after surgical procedures .

Pharmacokinetic Advantages

The pharmacokinetic profile of Ibuprofen arginine, with higher peak plasma concentration and lower Tmax values, ensures that the drug reaches its therapeutic levels quickly without compromising the duration of its effect, as evidenced by comparable T1/2 and AUC values to the free acid form .

Potential in Dental Practice

Ibuprofen arginine’s properties make it a suitable candidate for dental practices, especially for managing pain and inflammation after dental surgeries, due to its rapid onset of action and enhanced anti-inflammatory effects .

General Clinical Applications

Given its pharmacokinetic and dynamic characteristics, Ibuprofen arginine can be considered favorable for various clinical conditions that require rapid onset and effective pain relief, such as dysmenorrhea, headache, and musculoskeletal pain .

Safety And Hazards

Ibuprofen has relatively low risks for gastro-intestinal (GI), hepato-renal and other, rarer, adverse drug reactions (ADRs) compared with other NSAIDs and coxibs . A slightly higher risk of cardiovascular (CV) events has been reported in some, but not all studies . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

Ibuprofen arginine is clinically useful today for the management of acute mild and moderate pain secondary to different conditions in which rapid onset of analgesia is required . Clinical studies evaluating ibuprofen arginate have so far demonstrated an effective, safe and well-tolerated profile . There is ongoing research on the cardiovascular effects of one formulation of the drug .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCOJNYCFNSJII-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432072 | |

| Record name | (S)-2-Amino-5-guanidinopentanoic acid compound with 2-(4-isobutylphenyl)propanoic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibuprofen arginine | |

CAS RN |

57469-82-6 | |

| Record name | Ibuprofen arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-5-guanidinopentanoic acid compound with 2-(4-isobutylphenyl)propanoic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?

A1: Research consistently shows that ibuprofen arginine demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []

Q2: Does the rapid absorption of ibuprofen arginine affect its overall exposure in the body?

A2: While ibuprofen arginine exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.

Q3: What is the role of arginine in the ibuprofen arginine formulation?

A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the ibuprofen arginine formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []

Q4: Are there any specific advantages associated with the rapid action of ibuprofen arginine?

A4: The rapid analgesic effect of ibuprofen arginine makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.

Q5: Have there been any studies comparing the effectiveness of ibuprofen arginine to other analgesics?

A5: Several studies have investigated the comparative efficacy of ibuprofen arginine. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between ibuprofen arginine and morphine sulfate after orthopedic surgery. []

Q6: Are there any studies investigating the impact of ibuprofen arginine on specific biological pathways or biomarkers?

A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of ibuprofen arginine, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of ibuprofen arginine on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []

Q7: What is the molecular formula and weight of ibuprofen arginine?

A7: The molecular formula of ibuprofen arginine is C19H32N4O4, and its molecular weight is 380.48 g/mol. []

Q8: Is there a specific isomer of ibuprofen arginine that exhibits enhanced therapeutic properties?

A8: Dextral ibuprofen arginine, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.

Q9: What are the typical formulations of ibuprofen arginine available for clinical use?

A9: Ibuprofen arginine is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.

Q10: How does the tolerability profile of ibuprofen arginine compare to conventional ibuprofen?

A10: Studies suggest that ibuprofen arginine is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)

![4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B1242097.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)